
4-N-(Cyanomethyl)-1-N-phenylpiperidine-1,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-N-(Cyanomethyl)-1-N-phenylpiperidine-1,4-dicarboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals and other bioactive compounds . The presence of the cyanomethyl group (-CH2CN) and phenyl group (C6H5) attached to the nitrogen atom of the piperidine ring could potentially influence the compound’s reactivity and biological activity.
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the amide groups, the cyanomethyl group, and the phenyl group. These functional groups are common reactive sites in organic chemistry and can undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups can affect properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
- Interactions with DNA : Compounds like N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, which are structurally similar to 4-N-(Cyanomethyl)-1-N-phenylpiperidine-1,4-dicarboxamide, have been found to bind to DNA through intercalation. This property is linked to their in vivo antitumor activity. Such compounds are specifically active against leukemic and solid tumor cells (Denny, Atwell, Rewcastle, & Baguley, 1987).
Organic Non-Linear Optical Materials
- Structural Studies and Zwitterionic Character : Compounds including {4-[cyano(4-methylpiperidyl)methylium]phenyl } dicyanomethanide have been characterized by their crystal structures and found to exhibit high dipole moments and zwitterionic ground state character. This is crucial in the development of organic non-linear optical materials (Cole et al., 1997).
Anticonvulsant Properties
- Hydrogen Bonding in Enaminones : Research on enaminones, which are structurally related to this compound, shows their potential as anticonvulsants. The crystal structures of these compounds reveal specific hydrogen bonding patterns that are important for their biological activity (Kubicki, Bassyouni, & Codding, 2000).
Antibacterial and Antifungal Activities
- Synthesis of Thiophene-2-Carboxamide Derivatives : Research involving the synthesis of derivatives like 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide, closely related to the queried compound, has shown that these compounds can exhibit antibiotic properties against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).
Fluorescent Labeling Agents
- Application in Quantitative Analysis : Compounds like 6-(4-Aminophenyl)-3-cyano-4-[4-(diethylamino)phenyl]-2-methylpyridine have been used as fluorescent labeling reagents for quantitative analysis, indicating potential applications of similar compounds in biochemical assays (Nakaya et al., 1996).
Imaging Agents in Medical Diagnostics
- PET Imaging : Research on PET radiotracers like [11C]CPPC, which shares some structural similarities with the queried compound, demonstrates the potential of these compounds in imaging specific markers like CSF1R in microglia, important for understanding neuroinflammation in various neuropsychiatric disorders (Horti et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-N-(cyanomethyl)-1-N-phenylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c16-8-9-17-14(20)12-6-10-19(11-7-12)15(21)18-13-4-2-1-3-5-13/h1-5,12H,6-7,9-11H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXXZERESWNEMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC#N)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

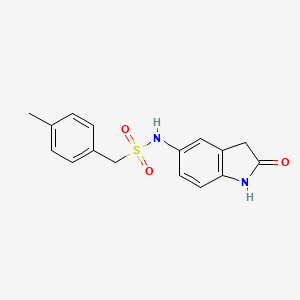
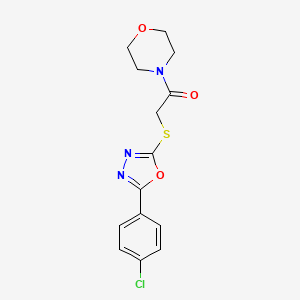
![(Z)-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2588355.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-2-methoxynicotinamide](/img/structure/B2588357.png)
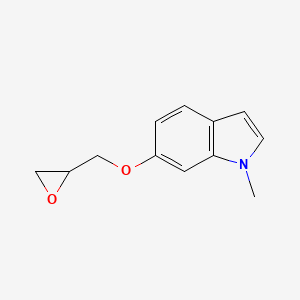
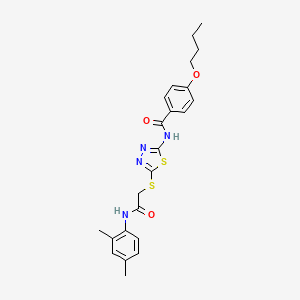
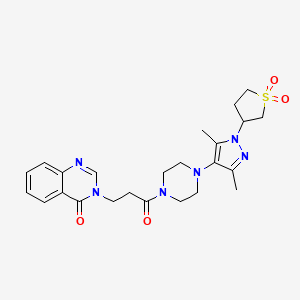
![Methyl 4-(7-methyl-2-(4-methylthiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2588365.png)
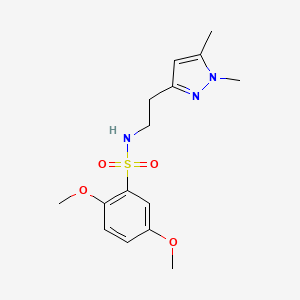
![N-(4-acetylphenyl)-2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2588369.png)
![Ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-thiazole-4-carboxylate](/img/structure/B2588370.png)
![Methyl 2-[4,7-dimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2588372.png)
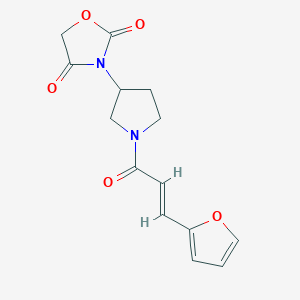
![N-(butan-2-yl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2588375.png)